molecular formula C19H22N2O4 B243789 N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide

N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide

Cat. No. B243789
M. Wt: 342.4 g/mol
InChI Key: ABSHEGNEYCJUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that is used in scientific research. It belongs to the class of adenosine A3 receptor agonists and is commonly used to study the effects of adenosine on various physiological and biochemical processes.

Mechanism of Action

N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is involved in various physiological and biochemical processes. Activation of the adenosine A3 receptor by N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide leads to the activation of various signaling pathways, which can result in the inhibition of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells, which can help to inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in lab experiments is its specificity for the adenosine A3 receptor. This allows researchers to study the effects of adenosine on various biological processes without the interference of other receptors. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in scientific research. One direction is the study of its effects on cardiovascular diseases, as adenosine has been shown to have a protective effect on the heart. Another direction is the study of its effects on neurodegenerative diseases, as adenosine has been shown to have neuroprotective effects. Additionally, the development of more specific adenosine A3 receptor agonists could help to further elucidate the role of adenosine in various biological processes.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(isobutyrylamino)aniline to form the amide product, which is then further reacted with sodium methoxide to form N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research to study the effects of adenosine on various biological processes. It is commonly used in studies related to inflammation, cancer, and cardiovascular diseases. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells.

properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-6-5-7-15(10-14)21-19(23)13-8-16(24-3)11-17(9-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

ABSHEGNEYCJUPV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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